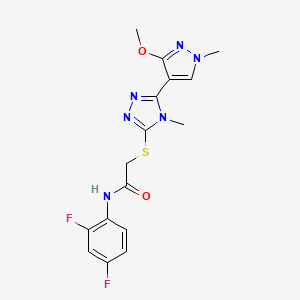

N-(2,4-difluorophenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

N-(2,4-difluorophenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-thioacetamide derivative characterized by a unique substitution pattern. Its core structure comprises:

- A 4-methyl-4H-1,2,4-triazole ring with a sulfur-linked acetamide chain, a common scaffold in medicinal chemistry for hydrogen bonding and metabolic stability.

This structural configuration suggests applications in agrochemical or pharmaceutical contexts, though specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N6O2S/c1-23-7-10(15(22-23)26-3)14-20-21-16(24(14)2)27-8-13(25)19-12-5-4-9(17)6-11(12)18/h4-7H,8H2,1-3H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRQHEBLADCSLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-difluorophenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure includes:

- A difluorophenyl group that enhances lipophilicity and bioactivity.

- A triazole ring known for its pharmacological properties.

- A pyrazole moiety that contributes to its anti-inflammatory and antimicrobial activities.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Studies have shown minimum inhibitory concentration (MIC) values in the range of 10 μg/mL for these pathogens .

- Anti-inflammatory Properties : this compound has been linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes. In vitro studies demonstrated an IC50 value comparable to standard anti-inflammatory drugs like diclofenac sodium .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications in the chemical structure significantly influence the biological activity:

| Substituent | Effect on Activity |

|---|---|

| Difluorophenyl | Increases lipophilicity and enhances antibacterial activity. |

| Methoxy Group | Contributes to anti-inflammatory effects by modulating enzyme activity. |

| Triazole Ring | Essential for antimicrobial and antifungal properties. |

Case Study 1: Antibacterial Efficacy

A study evaluated the efficacy of this compound against multidrug-resistant S. aureus. The results indicated that the compound exhibited potent antibacterial action with MIC values as low as 0.78 μg/mL against resistant strains .

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to control groups. The observed anti-inflammatory effect was dose-dependent and comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .

Scientific Research Applications

The compound N-(2,4-difluorophenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic molecule with significant potential in medicinal chemistry, particularly as an antifungal agent. This article will explore its applications, focusing on scientific research findings and case studies.

Molecular Formula and Weight

- Molecular Formula : C16H18F2N6OS

- Molecular Weight : 382.41 g/mol

Structural Features

The compound features:

- A difluorophenyl moiety which enhances lipophilicity and biological activity.

- A thioacetamide group that may contribute to its pharmacological properties.

- A triazole ring , known for its role in various biological activities, particularly in antifungal agents.

Antifungal Activity

Research indicates that this compound exhibits promising antifungal properties. Its structure allows it to interact with fungal cell membranes or enzymes critical for cell wall synthesis. The incorporation of the triazole moiety is particularly noteworthy as triazoles are well-established antifungal agents.

Case Study: Antifungal Efficacy

In a study evaluating various triazole derivatives, compounds similar to this compound demonstrated significant activity against strains of Candida and Aspergillus, highlighting their potential as therapeutic agents in treating fungal infections .

Potential for Other Pharmacological Activities

Beyond antifungal applications, the compound's structural characteristics suggest potential utility in:

- Antiviral Research : Similar compounds have shown efficacy against viral infections, particularly those targeting HIV and other RNA viruses.

- Anticancer Properties : Some triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, warranting further investigation into this compound's potential .

Data Tables

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Key Comparative Insights

Electronic Effects

- The 3-methoxy-1-methylpyrazole substituent introduces moderate electron-donating effects compared to 4-pyridinyl (), which may reduce basicity but improve membrane permeability .

Steric and Conformational Properties

- Crystal structure data for related compounds (e.g., ) reveal dihedral angles >50° between aromatic rings, suggesting similar torsional flexibility in the target compound’s triazole-pyrazole system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.